molecular formula C21H18N2 B11564500 N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline CAS No. 19850-06-7

N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline

Cat. No.: B11564500
CAS No.: 19850-06-7
M. Wt: 298.4 g/mol
InChI Key: LLTLKCGHMKZLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline is an organic compound that belongs to the class of imines. It is characterized by the presence of a carbazole moiety linked to an aniline group through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline can be synthesized through a condensation reaction between 9-ethyl-9H-carbazole-3-carbaldehyde and aniline in ethanol. The reaction typically involves mixing the two reactants in ethanol and allowing the mixture to react under reflux conditions for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, its electronic properties make it suitable for use in organic electronic devices, where it can facilitate charge transport and light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]aniline is unique due to its specific structural arrangement, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for organic electronics and as a potential therapeutic agent in medicinal chemistry .

Properties

CAS No.

19850-06-7

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-phenylmethanimine

InChI

InChI=1S/C21H18N2/c1-2-23-20-11-7-6-10-18(20)19-14-16(12-13-21(19)23)15-22-17-8-4-3-5-9-17/h3-15H,2H2,1H3

InChI Key

LLTLKCGHMKZLBU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=NC3=CC=CC=C3)C4=CC=CC=C41

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.